Dansyl-Glu-Gly-Arg-Chloromethylketone
Description
Chemical Classification and Research Significance in Enzymology
Dansyl-Glu-Gly-Arg-Chloromethylketone belongs to the class of compounds known as peptidyl chloromethyl ketones. mdpi.comnih.gov These are affinity labels where a peptide sequence provides binding specificity for a target enzyme, and the chloromethylketone group acts as an irreversible covalent modifier of the enzyme's active site. nih.gov Specifically, it is classified as an irreversible inhibitor of serine proteases, a large family of enzymes that cleave peptide bonds in proteins. medchemexpress.commedchemexpress.com The chloromethylketone group works by alkylating a critical histidine residue within the active site of these proteases. medchemexpress.com
The research significance of this compound in enzymology is multifaceted. It is an effective and high-purity irreversible inhibitor of several key enzymes involved in physiological and pathological processes, including urokinase-type plasminogen activator (uPA), Factor Xa, and urokinase. moleculardepot.comsigmaaldrich.comscbt.com Notably, it does not significantly inhibit tissue-type plasminogen activator (tPA), allowing for selective studies. sigmaaldrich.commerckmillipore.com
A key feature that enhances its utility is the presence of the fluorescent dansyl group. chemimpex.com This fluorophore allows researchers to directly monitor the interactions between the inhibitor and the enzyme in real-time, providing valuable kinetic data and insights into binding mechanisms. moleculardepot.comsigmaaldrich.commerckmillipore.com This makes it a valuable reagent in protease assays, proteomics, and the development of targeted therapeutics. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₆ClN₇O₇S | biosynth.com |
| Molecular Weight | 626.13 g/mol | biosynth.com |
Table 2: Target Enzymes of this compound
| Enzyme Inhibited | Classification | Source |
|---|---|---|
| Urokinase-type Plasminogen Activator (uPA) | Serine Protease | moleculardepot.comsigmaaldrich.comscbt.com |
| Factor Xa (FXa) | Serine Protease | moleculardepot.comsigmaaldrich.comscbt.com |
| Urokinase | Serine Protease | moleculardepot.comsigmaaldrich.comscbt.com |
Historical Context and Evolution as a Biochemical Research Tool
The development of peptide chloromethyl ketones as protease inhibitors represents a significant advancement in enzymology. The concept emerged from earlier work on simpler, less specific chloromethyl ketones like tosylphenylalanine chloromethyl ketone (TPCK) and tosyllysine chloromethyl ketone (TLCK), which were known to inhibit serine proteases such as chymotrypsin (B1334515) and trypsin, respectively. medchemexpress.comnih.gov
In the late 1970s, researchers including Charles Kettner and Elliott Shaw pioneered the synthesis of more complex peptide chloromethyl ketones. nih.govacs.orgosti.gov They demonstrated that by designing a peptide sequence that mimics the natural substrate of a target protease, they could create highly specific and effective inhibitors. nih.govosti.gov These compounds were conceived as "affinity labels" – molecules that first bind to the enzyme's active site with high affinity and then form a stable, covalent bond, effectively inactivating the enzyme. nih.gov The peptide sequence Ala-Phe-Arg-CH2Cl, for example, was shown to be a highly selective inactivator of human plasma kallikrein. nih.gov
The evolution of these tools led to the incorporation of reporter groups. The addition of the dansyl group to the Glu-Gly-Arg peptide sequence was a critical step, transforming the inhibitor into a fluorescent probe. chemimpex.commoleculardepot.com This allowed for more sophisticated biochemical assays beyond simple inhibition studies, enabling the direct observation of enzyme labeling and the quantification of active enzyme concentrations. merckmillipore.combachem.com This combination of specificity from the peptide, irreversible inhibition from the chloromethylketone, and traceability from the fluorescent tag established this compound as a versatile and indispensable tool in modern protease research. chemimpex.com
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| Dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone | Dansyl-Glu-Gly-Arg-CH2Cl, Dns-EGR-CMK |
| Urokinase-type plasminogen activator | uPA |
| Factor Xa | FXa |
| Tissue-type plasminogen activator | tPA |
| Tosylphenylalanine chloromethyl ketone | TPCK |
| Tosyllysine chloromethyl ketone | TLCK |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSFLLWFAFZAF-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219080 | |
| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69024-84-6 | |
| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Enzyme Inhibition by Dansyl Glu Gly Arg Chloromethylketone
Covalent and Irreversible Nature of Active Site Modification
The inhibitory activity of Dansyl-Glu-Gly-Arg-chloromethylketone is rooted in its ability to form a stable, covalent bond with a key amino acid residue within the active site of its target serine proteases. This process renders the enzyme permanently inactive. The inhibitor is classified as an affinity label or an active site-directed irreversible inhibitor.
The key to its irreversible action lies in the chloromethylketone group. This reactive functional group specifically targets the histidine residue in the catalytic triad (B1167595) (Ser-His-Asp) of the serine protease active site. The inhibition mechanism proceeds through the alkylation of the N-3 atom of the histidine imidazole (B134444) ring by the carbon atom of the chloromethylketone. This covalent modification disrupts the catalytic machinery of the enzyme, preventing it from binding and cleaving its natural substrates. The reaction is stoichiometric, with one molecule of the inhibitor inactivating one molecule of the enzyme. nih.gov
Substrate Mimicry and Specific Recognition Elements: The Glu-Gly-Arg Motif
The specificity of this compound for certain serine proteases is largely determined by its tripeptide sequence: Glutamic acid (Glu) - Glycine (B1666218) (Gly) - Arginine (Arg). This motif acts as a substrate mimic, guiding the inhibitor to the active site of enzymes that preferentially recognize and cleave peptide bonds following an arginine residue.
The arginine residue at the P1 position (the amino acid residue immediately preceding the cleavage site) is a primary determinant of specificity for a number of serine proteases involved in coagulation and fibrinolysis. The guanidinium (B1211019) group of arginine forms specific electrostatic interactions with a conserved aspartic acid residue at the bottom of the S1 binding pocket of these enzymes. The glycine residue at the P2 position and the glutamic acid at the P3 position also contribute to the binding affinity and specificity by interacting with the corresponding S2 and S3 subsites on the enzyme surface. This precise molecular recognition ensures that the inhibitor is positioned correctly for the chloromethylketone group to react with the active site histidine.
Specificity Profiling Against Serine Proteases: Targeted and Non-Targeted Enzymes
This compound exhibits a distinct profile of reactivity against various serine proteases, effectively inhibiting some while showing minimal to no effect on others. This selectivity is a direct consequence of the complementarity between the inhibitor's peptide sequence and the substrate binding pockets of the enzymes.
Urokinase-type Plasminogen Activator (uPA) Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in fibrinolysis and tissue remodeling. This compound is a potent irreversible inhibitor of the two-chain form of uPA (tcu-PA). Research on a closely related inhibitor, Glu-Gly-Arg-CH2Cl, demonstrated a two-step irreversible inhibition of tcu-PA. nih.gov The dansylated version of this inhibitor has been shown to be even more reactive. nih.gov
Interestingly, the single-chain pro-enzyme form of uPA (scu-PA) is only competitively inhibited by Glu-Gly-Arg-CH2Cl, with the inhibition being reversible. nih.gov This differential reactivity highlights the conformational changes that occur upon activation of the zymogen to the active enzyme.
| Enzyme Form | Inhibitor | Inhibition Type | K_i (M) | k_2 (s⁻¹) |
| Two-chain uPA (tcu-PA) | Glu-Gly-Arg-CH2Cl | Irreversible | 5.0 x 10⁻⁶ | 0.05 |
| Single-chain uPA (scu-PA) | Glu-Gly-Arg-CH2Cl | Competitive | 1.3 x 10⁻⁶ | - |
Data for Glu-Gly-Arg-CH2Cl, a close analog of this compound. nih.gov
Coagulation Factor Xa Inhibition
Factor Xa is a critical serine protease in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. While this compound is known to inhibit Factor Xa, detailed kinetic studies reveal that its efficacy is lower compared to its inhibition of other proteases. For 50% inhibition of Factor X assays, concentrations of over 100 nM of the DEGR-Factor IXa complex are required, indicating a less potent interaction. nih.gov
Urokinase Inhibition
Urokinase, another key enzyme in the fibrinolytic system, is also a target of this compound. Studies have shown that N,N-dimethylaminonaphthalene-5-sulfonyl-Glu-Gly-ArgCH2Cl (a dansylated inhibitor) is a more reactive inhibitor of urokinase than Pro-Gly-ArgCH2Cl. nih.gov The latter has a reported K_i of 68 µM and a k_2 of 0.47 min⁻¹. nih.gov The dansylated compound is six times more reactive, suggesting a more efficient inhibition of urokinase. nih.gov
| Inhibitor | K_i (µM) | k_2 (min⁻¹) | Relative Reactivity Factor |
| Pro-Gly-ArgCH2Cl | 68 | 0.47 | 1 |
| Dansyl-Glu-Gly-ArgCH2Cl | - | - | 6 |
Comparative reactivity data for urokinase inhibition. nih.gov
Inhibition of Activated Factor IX and Factor VIIa
Activated Factor IX (Factor IXa) is a serine protease of the intrinsic pathway of blood coagulation. This compound has been shown to be an effective irreversible inhibitor of activated porcine Factor IXa. The inhibition follows second-order kinetics with a rate constant of 1.7 x 10⁴ M⁻¹ min⁻¹. nih.gov The stoichiometry of the inhibition is 1:1, confirming that one molecule of the inhibitor inactivates one molecule of the enzyme. nih.gov
In contrast to its potent inhibition of Factor IXa, the inhibitor shows significantly less activity against Factor VIIa, a key protease in the extrinsic coagulation pathway. More than 100 nM of the DEGR-Factor IXa complex is needed to achieve 50% inhibition in Factor VII assays, indicating that Factor VIIa is not a primary target for this inhibitor. nih.gov
| Enzyme | Inhibition Parameter | Value |
| Activated Porcine Factor IX | Second-order rate constant | 1.7 x 10⁴ M⁻¹ min⁻¹ |
| Activated Porcine Factor IX | Stoichiometry of inhibition | 1:1 |
| Factor VIIa | Concentration for 50% inhibition | >100 nM (of DEGR-Factor IXa complex) |
Kinetic and stoichiometric data for Factor IXa and Factor VIIa inhibition. nih.gov
Non-Inhibition Profile (e.g., tissue Plasminogen Activator - tPA)
A key characteristic of a useful enzyme inhibitor is its specificity. This compound exhibits a high degree of selectivity for certain proteases, such as urokinase (uPA) and Factor Xa. researchgate.netcriver.com Notably, it does not significantly inhibit tissue Plasminogen Activator (tPA). researchgate.net
This lack of inhibition is crucial in research contexts where the differential activities of uPA and tPA are studied. Both are key players in the plasminogen activation system, but they have distinct physiological roles. The ability of this compound to selectively block uPA activity without affecting tPA allows researchers to dissect the specific contributions of uPA in various biological processes, such as fibrinolysis and cell migration. The structural differences in the active sites of tPA and uPA are believed to underlie this selectivity, preventing the inhibitor from binding effectively to tPA.
Kinetic Characterization of Inhibitor-Enzyme Interactions
The interaction between this compound and its target enzymes is a time-dependent, irreversible process. This is in contrast to reversible inhibitors, which bind and dissociate from the enzyme. nih.gov The chloromethylketone group forms a covalent bond with a critical amino acid residue in the enzyme's active site, typically a histidine, leading to permanent inactivation. hbku.edu.qaacs.org
The potency of an irreversible inhibitor is often described by an inhibition constant, KI, and a rate of inactivation, kinact. The KI value represents the concentration of the inhibitor required to achieve half-maximal inactivation rate, indicating the initial binding affinity of the inhibitor for the enzyme. researchgate.net A lower KI value signifies a higher affinity.
The determination of KI for irreversible inhibitors involves a two-step mechanism: the initial reversible binding of the inhibitor (I) to the enzyme (E) to form an enzyme-inhibitor complex (E-I), followed by the irreversible covalent modification to form the inactivated enzyme (E-I*). nih.gov
The kinetic parameters are often determined by measuring the enzyme activity over time at various inhibitor concentrations. From these progress curves, the observed rate of inactivation (kobs) can be calculated for each inhibitor concentration. A plot of kobs versus the inhibitor concentration typically yields a hyperbolic curve, which can be fitted to the Michaelis-Menten equation to determine KI and kinact. researchgate.net
Research on related peptide chloromethylketones has provided insights into their inhibition constants with various proteases. For example, studies on the inhibition of urokinase by similar compounds have demonstrated the importance of the peptide sequence for binding affinity. hbku.edu.qa
Table 1: Representative Inhibition Constants for Peptide Chloromethylketone Inhibitors This table presents illustrative data based on published research for similar compounds to demonstrate the range of inhibition constants.
| Enzyme | Inhibitor | KI (µM) | Reference |
|---|---|---|---|
| Urokinase | Glu-Gly-Arg-CH2Cl | 5.0 | hbku.edu.qa |
| Intrinsic Tenase Complex (via inactivated Factor IXa) | Dansyl-Glu-Gly-Arg-inactivated Factor IXa | 0.00017 |
The irreversible nature of inhibition by this compound means that the degree of inhibition increases with the incubation time. This time-dependent inactivation is a hallmark of covalent inhibitors. The analysis of this mechanism provides a deeper understanding of the inhibitor's efficacy.
The process is typically analyzed by pre-incubating the enzyme with the inhibitor for various time intervals before measuring the residual enzyme activity. The observed rate of inactivation (kobs) is expected to increase with higher inhibitor concentrations.
The relationship between the observed inactivation rate constant (kobs), the maximal rate of inactivation (kinact), and the inhibition constant (KI) at a given inhibitor concentration ([I]) can be described by the following equation:
kobs = kinact * [I] / (KI + [I])
By measuring kobs at different inhibitor concentrations, a saturation curve is obtained, from which both kinact and KI can be determined. researchgate.net The kinact value represents the first-order rate constant for the covalent bond formation when the enzyme is saturated with the inhibitor.
Table 2: Representative Time-Dependent Inactivation Data This table illustrates how the observed rate of inactivation (kobs) changes with varying concentrations of an irreversible inhibitor.
| Inhibitor Concentration (µM) | Observed Rate of Inactivation (kobs) (min-1) |
|---|---|
| 0.5 | 0.05 |
| 1.0 | 0.09 |
| 2.5 | 0.18 |
| 5.0 | 0.25 |
| 10.0 | 0.33 |
| 20.0 | 0.40 |
This detailed kinetic analysis is essential for characterizing the potency and mechanism of action of this compound, providing a solid foundation for its application in targeted enzyme studies.
Applications in Biochemical and Cellular Enzymology
Probing Proteolytic Pathway Dynamics in in vitro and ex vivo Systems
Dansyl-Glu-Gly-Arg-Chloromethylketone and its analogs are instrumental in elucidating the dynamics of proteolytic pathways by providing a means to selectively inhibit and identify active enzymes within complex biological mixtures. The irreversible nature of the inhibition effectively traps the enzyme in an inactive state, allowing researchers to study the consequences of its removal from a particular pathway.
A key application is the ability to differentiate between various forms or activation states of a single enzyme. For instance, a closely related inhibitor, Glu-Gly-Arg-CH2Cl, has been used to distinguish between the single-chain (scu-PA) and two-chain (tcu-PA) forms of urokinase-type plasminogen activator. nih.gov While the two-chain form is irreversibly inhibited, the single-chain zymogen's activity is only competitively inhibited, an interaction that is reversible. nih.gov This differential reactivity allows researchers to probe the relative presence and functional roles of the zymogen versus the fully active enzyme in various physiological and pathological processes.
The fluorescent dansyl tag is particularly advantageous in these studies. It allows for the direct visualization and quantification of the labeled enzyme, for example, after separation by gel electrophoresis. This "activity-based profiling" can be applied to cell lysates or tissue homogenates to identify the active proteases that react with the probe, providing a snapshot of the proteolytic landscape under specific conditions. This approach is invaluable for understanding how proteolytic pathways are regulated and how they might be dysregulated in disease. The compound's ability to form stable conjugates with biomolecules enhances its utility in these research applications. nih.gov
Modulation of Coagulation and Fibrinolysis Enzymes for Pathway Elucidation
The blood coagulation and fibrinolysis cascades are complex networks of sequential protease activations. This compound has been a key reagent in dissecting these pathways by selectively inhibiting critical enzymes.
One of the most well-documented applications is the inhibition of activated Factor IX (Factor IXa), a serine protease in the intrinsic pathway of blood coagulation. nih.govmedchemexpress.commedchemexpress.com The inhibition by this compound is irreversible and follows second-order kinetics. nih.gov The resulting inhibited enzyme, DEGR-Factor IXa, is a potent anticoagulant in in vitro assays. nih.gov Notably, DEGR-Factor IXa can still participate in the formation of the Factor X-activating complex, demonstrating that its interaction with its cofactor, Factor VIIIa, is independent of its catalytic activity. nih.gov This has been crucial in understanding the structural and allosteric relationships within this multi-protein complex.
The compound is also known to be an effective irreversible inhibitor of other key enzymes in these pathways, including Factor Xa and urokinase, a type of plasminogen activator. bachem.comscbt.com However, it does not inhibit tissue-type plasminogen activator (tPA). biosynth.com This selectivity allows researchers to parse the distinct roles of urokinase and tPA in fibrinolysis. By comparing the inhibitory profiles of various peptide chloromethyl ketones, the structural requirements for potent inhibition of enzymes like thrombin can be determined. For example, the tripeptide D-Phe-Pro-Arg-CH2Cl is a significantly more potent thrombin inhibitor than this compound, highlighting the importance of the peptide sequence in directing the inhibitor to its target. nih.gov
Table 1: Inhibition of Porcine Coagulation Factor IXa by this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Inhibition Type | Irreversible | - | nih.gov |
| Stoichiometry of Inhibition | 1:1 (inhibitor:enzyme) | Analysis of residual enzymatic activity | nih.gov |
| Apparent Second-Order Rate Constant | 1.7 x 10⁴ M⁻¹ min⁻¹ | 0.20 M NaCl, pH 8.0 | nih.gov |
| Anticoagulant Potency (in vitro) | 1 nM causes 50% inhibition of intrinsic pathway assays | Normal porcine-citrated plasma | nih.gov |
Elucidation of Specific Enzyme Function in Defined Biological Processes
By selectively blocking the activity of a single protease, this compound allows for the elucidation of that enzyme's specific role in complex cellular processes. A prime example is the study of urokinase (uPA) and its involvement in cell migration.
Urokinase is a serine protease that is often localized to the cell surface by its receptor (uPAR). nih.gov Its proteolytic activity is implicated in the degradation of the extracellular matrix, facilitating cell movement, a process critical in development, wound healing, and cancer metastasis. By using this compound or similar inhibitors like Glu-Gly-Arg-CH2Cl to block the catalytic activity of uPA, researchers can investigate the non-proteolytic functions of the uPA/uPAR system. nih.govnih.gov Studies have shown that occupancy of the uPAR by uPA can transduce signals that influence cell migration, independent of protease activity. nih.gov Inhibitors like this compound are essential tools to separate these proteolytic and non-proteolytic functions, thereby clarifying the precise mechanisms by which the urokinase system controls cell behavior.
Furthermore, the compound's specificity helps to distinguish the functions of closely related enzymes. For instance, while it effectively inhibits urokinase, it does not affect tissue-type plasminogen activator (tPA). biosynth.com This allows for the specific investigation of urokinase-dependent processes, even in systems where tPA is also present. This targeted inhibition is crucial for defining the unique biological roles of individual proteases within a family.
Comparative Studies with Other Protease Inhibitors and Active Site Probes to Delineate Enzyme Specificity
The specificity of a protease inhibitor is determined by its chemical structure, particularly the peptide sequence that directs it to the active site of its target enzyme. Comparative studies using a panel of inhibitors, including this compound, against a range of proteases have been fundamental in mapping enzyme-inhibitor interactions and delineating protease specificity.
The peptide sequence Glu-Gly-Arg is designed to target proteases that cleave after arginine residues. However, the efficiency of inhibition varies greatly among different proteases and is influenced by the amino acids at positions P2 and P3 (the Gly and Glu residues, respectively). For example, studies have shown that this compound has a significantly lower second-order rate constant for the inhibition of Factor IXa compared to other proteases like Factor Xa, thrombin, and kallikrein. nih.gov
In a broader comparison, different arginine chloromethyl ketones exhibit vastly different potencies against various proteases. The inhibitor Ac-Gly-Gly-ArgCH2Cl is about 50 times more effective at inactivating urokinase than it is against plasmin. nih.gov Conversely, another inhibitor, Ala-Phe-LysCH2Cl, is a potent plasmin inhibitor but is almost inert towards urokinase. nih.gov The well-known thrombin inhibitor D-Phe-Pro-Arg-CH2Cl is orders of magnitude more potent against thrombin than it is against Factor IXa or plasma kallikrein. nih.gov These comparative data are crucial for developing highly selective inhibitors and for understanding the subtle structural differences in the active sites of related proteases.
Table 2: Comparative Inhibition of Serine Proteases by Various Peptide Chloromethyl Ketones
| Inhibitor | Target Protease | Relative Potency/Kinetic Constant | Reference |
|---|---|---|---|
| This compound | Factor IXa | k_app = 1.7 x 10⁴ M⁻¹ min⁻¹ | nih.gov |
| This compound | Thrombin, Factor Xa, Kallikrein | Higher k_app than for Factor IXa | nih.gov |
| D-Phe-Pro-Arg-CH2Cl | Thrombin | k_obs/[I] ~ 10⁷ M⁻¹ s⁻¹ | nih.gov |
| D-Phe-Pro-Arg-CH2Cl | Factor IXa | k_obs/[I] < 20 M⁻¹ s⁻¹ | nih.gov |
| D-Phe-Pro-Arg-CH2Cl | Plasma Kallikrein | k_obs/[I] ~ 10² - 10³ M⁻¹ s⁻¹ | nih.gov |
| Ac-Gly-Gly-ArgCH2Cl | Urokinase | ~50x more potent than against plasmin | nih.gov |
| Ala-Phe-LysCH2Cl | Plasmin | Potent inhibitor (inactivates at 10⁻⁷ M) | nih.gov |
| Ala-Phe-LysCH2Cl | Urokinase | Nearly inert | nih.gov |
Utilization As a Fluorescent Biosensor and Probe in Research
Principles of Dansyl Fluorophore-Mediated Detection and Quantification
The detection and quantification capabilities of this compound are rooted in the photophysical properties of the dansyl fluorophore. The dansyl group is known for its environmental sensitivity; its fluorescence quantum yield and emission wavelength can change depending on the polarity of its local environment. aatbio.comnih.gov
When the compound is free in an aqueous solution (a polar environment), the dansyl group's fluorescence is typically moderate. However, when the peptide portion of the molecule binds to the active site of its target protease, the dansyl group is often transferred to a more nonpolar, hydrophobic environment within the protein structure. aatbio.com This change in polarity causes a significant increase in fluorescence intensity and a shift in the emission wavelength, often a blue shift to shorter wavelengths. nih.gov
This fluorescence enhancement is the key principle behind its use as a biosensor. The intensity of the fluorescent signal is directly proportional to the amount of the probe that has bound to the enzyme, allowing for quantification of the enzyme-inhibitor complex. The mechanism often involves a photoinduced electron transfer (PET) process, where the fluorescence of the dansyl group can be quenched or enhanced upon binding. acs.orgnih.gov
Key Spectroscopic Properties of the Dansyl Fluorophore:
Excitation Maximum (λex): Typically around 335-340 nm. nih.govaatbio.com
Emission Maximum (λem): Highly dependent on the environment, shifting from ~518 nm in polar solvents to as low as ~484 nm in nonpolar environments. nih.govaatbio.com
Real-time Monitoring of Enzyme Activity and Protein-Protein Interaction Dynamics
The chloromethylketone moiety forms a stable, covalent bond with a key histidine residue in the active site of the target serine protease, leading to irreversible inhibition. medchemexpress.com The fluorescent properties of the dansyl group allow researchers to monitor this inhibition event in real-time.
By mixing the enzyme and the inhibitor and then measuring the change in fluorescence over time, researchers can determine the rate of the inhibition reaction. This rate provides a direct measure of the enzyme's activity under specific conditions. An increase in fluorescence intensity over time corresponds to the progressive and irreversible binding of the probe to the active enzyme population. This allows for the calculation of kinetic parameters, such as the second-order rate constant of inhibition (k_obs/[I]), which reflects the enzyme's catalytic efficiency.
While primarily used for studying enzyme inhibition, this probe can also provide insights into protein-protein interactions. For instance, if the binding of another protein to the target enzyme alters the accessibility or conformation of the active site, this can affect the binding rate and the fluorescence signal of Dansyl-Glu-Gly-Arg-Chloromethylketone, thereby revealing details about the interaction dynamics.
Development of Fluorescence-Based Assay Methodologies for Protease Studies
The reliable and quantifiable fluorescence signal of this compound makes it an excellent tool for developing various assay methodologies for protease research. These assays are often used for:
Enzyme Quantification: Determining the concentration of active enzyme in a sample by measuring the maximum fluorescence signal upon saturation with the probe.
Inhibitor Screening: Developing high-throughput screening (HTS) assays to discover new, non-fluorescent inhibitors. In a competitive assay format, a decrease in the fluorescence signal from the dansylated probe indicates that a test compound is competing for the same active site.
Kinetic Characterization: The probe is used to perform detailed kinetic studies to understand the mechanism of action of newly discovered inhibitors.
The methodology involves incubating the target protease with the fluorescent probe and measuring the fluorescence. The simplicity and sensitivity of this fluorescence-based approach make it preferable to more complex methods.
| Assay Type | Principle | Application |
| Direct Binding Assay | Measures the increase in fluorescence as the probe irreversibly binds to the active site of the enzyme. | Quantifying active enzyme concentration; Real-time kinetics of inhibition. |
| Competitive Inhibition Assay | A test compound competes with the fluorescent probe for the enzyme's active site, resulting in a reduced fluorescence signal. | High-throughput screening for new protease inhibitors. |
Advanced Imaging Applications for Enzyme Localization and Activity in Cellular Contexts
Beyond in-vitro assays, the fluorescent nature of this compound allows for its use in cellular imaging studies, although its cell permeability may be limited. sigmaaldrich.com For enzymes that are present on the cell surface or in the extracellular matrix, this probe can be used to visualize their location and activity.
By applying the probe to cells or tissue sections and using fluorescence microscopy, researchers can identify the specific regions or cell types where the target protease is active. The covalent nature of the binding ensures that the fluorescent signal is localized to the enzyme's location. This technique provides valuable spatial information that complements the quantitative data obtained from solution-based assays. For example, it can be used to map the activity of proteases like uPA, which is often overexpressed on the surface of cancer cells and plays a role in tumor invasion and metastasis. These imaging applications are crucial for understanding the physiological and pathological roles of these enzymes in a biological context. rsc.org
Contributions to Structural Biology and Enzyme Engineering
Preparation of Active Site-Inhibited Enzyme Complexes for Crystallographic Studies
The generation of high-quality crystals is a prerequisite for X-ray crystallography, a powerful technique used to determine the three-dimensional structure of molecules. However, enzymes are often flexible and dynamic, which can make them difficult to crystallize. By forming a stable, covalent bond with a key amino acid in the enzyme's active site, Dansyl-Glu-Gly-Arg-chloromethylketone stabilizes the enzyme in a single conformation, which is more amenable to crystallization. nih.gov
A notable example of this application is the preparation of human coagulation Factor VIIa (FVIIa) for crystallographic analysis. In these studies, recombinant FVIIa was first activated and then incubated with this compound. The chloromethylketone group of the inhibitor forms a covalent bond with the active site histidine residue of FVIIa, creating a stable, inhibited enzyme complex. This stable complex was then purified and successfully crystallized, paving the way for detailed structural studies. nih.govtf7.org This inhibitor has also been instrumental in studying other key enzymes in the coagulation cascade, such as Factor IXa, where it was the first reagent to produce an irreversible active-site-modified derivative of the enzyme, enabling further investigation of the Factor X activator complex. nih.gov
The process of preparing these complexes is meticulous and often requires multiple steps of purification to isolate the desired enzyme-inhibitor conjugate for crystallization experiments. The fluorescent nature of the dansyl group can also be utilized to monitor the binding of the inhibitor to the enzyme.
Elucidation of Enzyme-Inhibitor Complex Structures and Active Site Conformation
Once a crystal of the enzyme-inhibitor complex is obtained, X-ray crystallography can be used to determine its three-dimensional structure with high resolution. The resulting electron density maps allow researchers to visualize the precise orientation of the inhibitor within the enzyme's active site and to identify the specific molecular interactions that govern the binding.
In the case of the this compound-inhibited Factor VIIa structure, the analysis revealed significant details about the enzyme's conformation. The study showed that the geometry of the active site residues and the binding of the inhibitor's C-terminal arginine residue were well-defined. nih.gov The arginine residue of the inhibitor occupies the S1 specificity pocket of the protease, a deep cleft that accommodates the side chain of the substrate's arginine or lysine (B10760008) residue. The glutamic acid and glycine (B1666218) residues of the inhibitor occupy the S2 and S3 subsites, respectively, providing further points of interaction with the enzyme surface. nih.gov
These structural studies have also provided insights into the conformational changes that enzymes undergo upon binding to inhibitors or their natural binding partners. For instance, the structure of the inhibited FVIIa revealed a flexible arrangement of its EGF-1 domain and a notable rotation of the EGF-2 domain relative to the protease domain when compared to the structure of FVIIa bound to its cofactor, Tissue Factor. nih.gov Such information is critical for understanding the allosteric regulation of enzyme activity. While detailed crystal structures of this compound in complex with other proteases like urokinase are less common in the literature, kinetic studies have shown that it acts as an irreversible inhibitor of the two-chain form of urokinase (tcu-PA) by alkylating the active site histidine, whereas it acts as a reversible competitive inhibitor of the single-chain form (scu-PA). nih.gov This differential reactivity highlights its utility in dissecting the functional differences between zymogen and activated forms of enzymes.
| Enzyme | PDB ID | Resolution (Å) | Key Findings |
| Human Coagulation Factor VIIa (des-Gla) | 1DVA | 2.28 | Revealed a flexible EGF-1 domain and a 7.5-degree rotation of the EGF-2 domain relative to the protease domain upon TF binding. nih.govtf7.org |
| Porcine Coagulation Factor IXa | Not available | 3.0 | The catalytic module, inhibited by a similar chloromethylketone peptide, showed a structure resembling Factor Xa but with significant differences, providing insights into its lower catalytic activity. nih.gov |
Informing Rational Design Strategies for Novel Protease Modulators
One of the ultimate goals of structural biology is to provide a blueprint for the rational design of new and improved drugs. The detailed structural information obtained from enzyme-inhibitor complexes, such as those with this compound, is fundamental to this process. By understanding the precise shape of the active site and the key interactions that lead to potent and specific inhibition, medicinal chemists can design novel molecules that are more effective and have fewer side effects. nih.gov
The knowledge of the S1, S2, and S3 pocket interactions from the this compound-FVIIa complex, for example, provides a starting point for designing new inhibitors. Researchers can modify the chemical groups at each position of the inhibitor to optimize binding affinity and selectivity for the target protease over other related enzymes in the body. For instance, the structure of an inhibitor in the active site can guide the design of non-peptidic or macrocyclic inhibitors that mimic the key interactions of the original peptide but have improved pharmacological properties, such as better oral bioavailability and stability.
While direct lineage from the this compound structure to a specific clinical drug is not always linear, the principles learned from these foundational structural studies are continuously applied in the development of modern therapeutics. The elucidation of the three-dimensional architecture of protease active sites by inhibitors like this compound has undoubtedly paved the way for the structure-based design of a new generation of protease modulators for a variety of diseases. nih.gov
Methodological Frameworks Employing Dansyl Glu Gly Arg Chloromethylketone in Academic Research
Protocols for Enzyme Inactivation and Active Site Labeling
Dansyl-Glu-Gly-Arg-chloromethylketone is an affinity label and an irreversible inhibitor of a select group of serine proteases, including urokinase-type plasminogen activator (uPA), Factor Xa, and other trypsin-like enzymes. chemimpex.commedchemexpress.comscbt.com The mechanism of inactivation involves a two-step process. Initially, the peptide portion of the inhibitor (Glu-Gly-Arg) directs the molecule to the active site of the target protease through specific binding interactions. Following this initial binding, the chloromethyl ketone moiety forms a covalent bond with a critical histidine residue within the enzyme's catalytic triad (B1167595), leading to irreversible inactivation. sigmaaldrich.com
A typical protocol for enzyme inactivation and active site labeling involves the following general steps:
Preparation of Reagents : A stock solution of this compound is prepared, typically in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a concentration of up to 100 mM. sigmaaldrich.com The target enzyme is prepared in a suitable buffer at a known concentration.
Incubation : The inhibitor is added to the enzyme solution at a specific molar ratio, which can be varied depending on the experimental goal. The reaction is allowed to proceed for a defined period, which can range from minutes to several hours, to ensure complete inactivation. sigmaaldrich.com
Monitoring Inactivation : The loss of enzyme activity is monitored over time using a suitable substrate assay. The rate of inactivation can be used to determine the kinetic parameters of the inhibition.
Removal of Excess Inhibitor : Once the desired level of inactivation is achieved, any remaining, unreacted inhibitor is removed from the labeled enzyme, often through dialysis or size-exclusion chromatography.
The effectiveness of this compound as an inactivating agent is demonstrated by its kinetic parameters. For instance, its interaction with urokinase is characterized by a dissociation constant (Ki) and a maximal rate of inactivation (k2). One study reported that N,N-dimethylaminonaphthalene-5-sulfonyl-Glu-Gly-ArgCH2Cl, a dansylated chloromethyl ketone, was six times more reactive against urokinase than Pro-Gly-ArgCH2Cl. biosynth.com In another study focusing on the inhibition of the intrinsic tenase complex, Dansyl-Glu-Gly-Arg-inactivated Factor IXa was used as a competitor. The inhibition constant (Ki) for the binding of this inactivated factor to Factor VIIIa was determined to be 0.17 ± 0.01 nM, indicating a very high affinity. nih.gov
The covalent attachment of the dansyl group to the active site provides a fluorescent tag that can be used for subsequent analyses, confirming the labeling of the target enzyme.
Application in Spectrophotometric and Fluorometric Assay Methodologies
The inherent fluorescent properties of the dansyl group make this compound a valuable tool in fluorometric assays. chemimpex.com The fluorescence of the dansyl moiety is sensitive to its local environment. When the inhibitor is free in solution, its fluorescence may be quenched by the aqueous environment. However, upon covalent binding to the active site of a protease, the dansyl group is often transferred to a more hydrophobic environment, which can lead to a significant enhancement of its fluorescence. mdpi.com
This change in fluorescence can be exploited in several ways:
Active Site Titration : By monitoring the increase in fluorescence as increasing amounts of the inhibitor are added to a known concentration of the enzyme, one can determine the concentration of active enzyme molecules in a sample. The titration is complete when there is no further increase in fluorescence, indicating that all active sites have been labeled.
Binding Studies : The change in fluorescence upon binding can be used to study the kinetics and thermodynamics of the inhibitor-enzyme interaction.
While the primary application in this context is fluorometric, the compound can also be used in conjunction with spectrophotometric assays. In such cases, a chromogenic substrate for the target enzyme is used. The activity of the enzyme is measured by the rate of color development. This compound can be used as a specific inhibitor to confirm that the observed activity is due to the target protease. A reduction or complete loss of activity in the presence of the inhibitor provides evidence for the specificity of the substrate.
The following table summarizes the key spectrophotometric and fluorometric properties of the dansyl group relevant to these assays.
| Property | Description | Application |
| Excitation Wavelength | The wavelength of light absorbed by the dansyl group to reach an excited state. | Used to excite the fluorophore in fluorometric assays. |
| Emission Wavelength | The wavelength of light emitted by the dansyl group as it returns to the ground state. | The emitted light is detected to quantify the amount of labeled enzyme. |
| Environmental Sensitivity | The fluorescence intensity and emission maximum of the dansyl group are sensitive to the polarity of its environment. | This property is exploited in active site titrations and binding studies, as the fluorescence changes upon binding to the enzyme's active site. |
Chromatographic Techniques for Separation and Analysis of Modified Enzymes
Following the inactivation and labeling of a protease with this compound, chromatographic techniques are essential for the purification of the modified enzyme and for its subsequent analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method used in this context. mdpi.com
Size-Exclusion Chromatography (SEC) : This technique is often used as an initial purification step to separate the larger, labeled enzyme from smaller, unreacted inhibitor molecules.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a powerful tool for the analysis of the labeled protein. The covalent attachment of the dansyl group increases the hydrophobicity of the enzyme, which can lead to a change in its retention time on a reversed-phase column compared to the unlabeled enzyme. This allows for the separation and quantification of the labeled and unlabeled forms.
A general protocol for the analysis of a this compound-modified enzyme using RP-HPLC would involve:
Sample Preparation : The reaction mixture containing the labeled enzyme is prepared for injection. This may involve buffer exchange or concentration.
Chromatographic Separation : The sample is injected onto an RP-HPLC column (e.g., a C8 or C18 column). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the proteins.
Detection : The eluting proteins are monitored using a UV-Vis detector (at a wavelength where the protein and/or the dansyl group absorbs) and a fluorescence detector (to specifically detect the dansylated enzyme).
Analysis : The chromatograms are analyzed to determine the purity of the labeled enzyme and to quantify the extent of labeling.
Further analysis of the purified, labeled enzyme can be performed using techniques such as mass spectrometry to confirm the identity of the protein and the site of modification.
Implementation in Cell-Based Assays for Investigating Intracellular Protease Activity and Signaling Pathways
The ability of this compound to act as a fluorescent, irreversible inhibitor makes it a potential tool for studying protease activity within a cellular context. chemimpex.comchemimpex.com While detailed protocols for its use in investigating intracellular signaling pathways are not extensively documented in publicly available literature, its properties suggest several potential applications.
Identifying Target Proteases in Cell Lysates : Cell lysates containing a complex mixture of proteins can be incubated with this compound. The fluorescently labeled proteins can then be identified using techniques such as 1D or 2D gel electrophoresis followed by in-gel fluorescence scanning. The labeled protein bands can be excised and identified by mass spectrometry. This approach can help to identify the proteases that are targeted by this inhibitor within a specific cell type.
Visualizing Protease Activity in Situ : The fluorescent nature of the dansyl group allows for the potential visualization of active proteases within fixed or permeabilized cells using fluorescence microscopy. By observing the localization of the fluorescence, one could infer the subcellular location of the active target proteases.
Probing the Role of Target Proteases in Cellular Processes : By irreversibly inhibiting specific proteases within a cell or cell lysate, researchers can investigate the downstream effects of this inhibition on cellular processes and signaling pathways. For example, if a particular signaling pathway is altered after treatment with the inhibitor, it would suggest that the target protease plays a role in that pathway.
It is important to note that the application of this compound in live-cell imaging may be limited by its membrane permeability. However, in studies involving cell lysates or permeabilized cells, it can serve as a valuable probe for active protease populations.
Future Perspectives and Emerging Research Avenues for Dansyl Glu Gly Arg Chloromethylketone
Development of Next-Generation Peptide-Based Probes with Enhanced Research Utilities
The foundation of Dansyl-Glu-Gly-Arg-Chloromethylketone as a research tool lies in its nature as an activity-based probe (ABP). ABPs are molecules that covalently bind to the active form of an enzyme, providing a direct measure of its activity. nih.govportlandpress.com The future development of this compound will likely focus on creating next-generation probes with enhanced features for a wider range of research applications.
One key area of development is the modification of the fluorescent tag. While the dansyl group provides useful fluorescence, newer fluorophores with improved photophysical properties, such as increased quantum yield, photostability, and emission in the near-infrared (NIR) spectrum, could be incorporated. NIR probes, for instance, allow for deeper tissue penetration and reduced background fluorescence in complex biological samples, making them ideal for in vivo imaging. mdpi.com
Furthermore, the peptide backbone itself can be engineered to improve its properties. Strategies such as cyclization can enhance the probe's stability against proteolytic degradation and constrain its conformation, potentially increasing its binding affinity and selectivity for the target protease. nih.govrsc.org The incorporation of non-natural amino acids is another strategy to increase stability and to explore new interactions with the target enzyme. scispace.com
Future iterations of dansyl-based probes could also incorporate "clickable" tags, such as alkynes or azides. These tags allow for the attachment of various reporter molecules post-labeling, a technique known as bio-orthogonal chemistry. This approach offers greater flexibility in experimental design, enabling researchers to choose the most appropriate reporter for a specific application, be it a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and mass spectrometry-based identification of the labeled protease. frontiersin.org
Table 1: Potential Modifications for Next-Generation this compound Probes
| Component to Modify | Potential Modification | Desired Enhancement |
| Fluorescent Tag | Replacement with NIR fluorophores (e.g., Cy5, Cy7) | Deeper tissue penetration, lower background fluorescence |
| Introduction of environmentally sensitive fluorophores | Reporting on local microenvironment changes (e.g., pH, polarity) | |
| Peptide Sequence | Cyclization of the peptide backbone | Increased proteolytic stability and conformational rigidity |
| Incorporation of unnatural amino acids | Enhanced stability and novel binding interactions | |
| Overall Structure | Addition of a "clickable" chemical handle (e.g., alkyne, azide) | Versatility for post-labeling with various reporter tags |
Exploration of Broader Protease Targets and Fine-Tuning Inhibitor Specificity
The peptide sequence Glu-Gly-Arg is designed to target specific trypsin-like serine proteases. However, the modular nature of peptide inhibitors allows for the systematic alteration of this sequence to target other proteases. By employing techniques like combinatorial peptide libraries, researchers can screen for new peptide sequences that confer high affinity and specificity for other proteases of interest. scispace.com This would significantly broaden the utility of the dansyl-chloromethylketone scaffold.
Fine-tuning inhibitor specificity is a critical aspect of developing more precise research tools and potential therapeutic agents. nih.gov High specificity minimizes off-target effects, ensuring that the probe reports on the activity of a single intended protease. Strategies to enhance the specificity of this compound and its derivatives include:
Optimizing the P2' Residue: The amino acid residues on the prime side of the cleavage site can significantly influence inhibitor selectivity. Screening libraries of inhibitors with diverse P2' residues can identify variants with dramatically improved selectivity for the target protease over closely related enzymes. scispace.com
Targeting Exosites: Many proteases have secondary binding sites, or exosites, outside of the active site that contribute to substrate recognition. Designing inhibitors that engage these exosites can lead to a substantial increase in both affinity and specificity. scispace.com
Structure-Based Design: As the three-dimensional structures of more proteases become available, computational modeling can be used to design inhibitors with peptide sequences that are perfectly complementary to the active site and surrounding regions of a specific protease.
Integration into Systems Biology Approaches for Comprehensive Protease Network Analysis
The field of systems biology aims to understand the complex interplay of molecules within a biological system. Proteases exist within intricate networks, where the activity of one protease can influence many others. researchgate.net Irreversible, tagged inhibitors like this compound are well-suited for dissecting these complex protease webs.
Activity-based protein profiling (ABPP) is a powerful systems-level approach that utilizes ABPs to survey the functional state of entire enzyme families in complex biological samples. wikipedia.org A fluorescent probe like this compound can be used to label its target protease within a cell lysate or even in living cells. The labeled protease can then be detected by fluorescence scanning of a gel, allowing for a direct comparison of protease activity under different conditions.
For a more comprehensive analysis, the dansyl group can be replaced with a tag suitable for mass spectrometry, such as biotin. After labeling, the biotin-tagged proteases can be enriched and subsequently identified and quantified by mass spectrometry. This ABPP-mass spectrometry workflow enables the simultaneous profiling of the activity of numerous proteases, providing a global snapshot of the protease network. wikipedia.org
By using a suite of probes with different peptide sequences, each targeting a specific protease, it becomes possible to map the activity of a significant portion of the proteome. This approach can reveal how protease networks are rewired in disease states and how they respond to therapeutic interventions. The development of a panel of inhibitors based on the this compound scaffold, each with tailored specificity, would be a valuable contribution to this area of research.
Q & A
Q. What is the mechanism of action of Dansyl-Glu-Gly-Arg-Chloromethylketone (DGGR-CMK) in serine protease inhibition?
DGGR-CMK acts as an irreversible inhibitor by covalently modifying the active-site serine residue of target proteases. The chloromethylketone group reacts with the catalytic serine, forming a stable thioether bond, while the dansyl fluorophore enables visualization of binding events. To confirm inhibition, researchers should perform kinetic assays using fluorogenic substrates (e.g., dansyl-labeled peptides) to monitor changes in enzymatic activity pre- and post-inhibition .
Q. How should experimental controls be designed to validate DGGR-CMK specificity in protease inhibition assays?
Include (1) a positive control with a known irreversible inhibitor (e.g., PMSF for serine proteases), (2) a negative control using a catalytically inactive protease mutant, and (3) competition assays with excess substrate or non-dansylated inhibitors. Quantify fluorescence quenching (via dansyl emission at 538 nm) to distinguish specific binding from non-specific interactions .
Q. What structural features of DGGR-CMK contribute to its selectivity for arginine-rich protease active sites?
The Gly-Arg sequence mimics natural substrates of trypsin-like proteases, while the dansyl group provides hydrophobic interactions with adjacent residues (e.g., thrombin’s Tyr-60A and Trp-60D). Comparative modeling using X-ray structures of analogous inhibitors (e.g., PPACK-thrombin complexes) can map binding pockets and predict selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in DGGR-CMK binding kinetics across different experimental conditions?
High-resolution X-ray structures (≤2.0 Å) of DGGR-CMK-protease complexes can identify conformational changes in the active site under varying pH or ionic strength. For example, thrombin’s Tyr-Pro-Pro-Trp insertion loop exhibits flexibility that alters inhibitor accessibility, explaining kinetic variability. Refinement tools like PHENIX or COOT should be used to model electron density maps accurately .
Q. What methodologies address conflicting IC₅₀ values reported for DGGR-CMK in studies using different fluorogenic substrates?
Normalize activity measurements using a standardized substrate (e.g., dansyl-Glu-Gly-Arg-AMC) and control for inner-filter effects caused by dansyl’s absorbance. Perform Michaelis-Menten kinetics in triplicate and validate with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding constants .
Q. How can DGGR-CMK’s dansyl group be leveraged to study protease localization in live-cell imaging?
Couple DGGR-CMK with cell-permeable carriers (e.g., TAT peptides) and use confocal microscopy to track dansyl fluorescence. Optimize excitation/emission wavelengths (340/538 nm) to minimize autofluorescence. Validate specificity by co-treating with a non-fluorescent competitor (e.g., unmodified Glu-Gly-Arg-CMK) .
Q. What strategies mitigate cross-reactivity of DGGR-CMK with non-target proteases in complex biological samples?
Pre-incubate samples with class-specific inhibitors (e.g., E-64 for cysteine proteases) to block off-target activity. Use affinity purification with dansyl-specific antibodies or streptavidin-biotin systems to isolate DGGR-CMK-bound proteases prior to SDS-PAGE analysis .
Q. How can researchers validate the covalent modification of serine residues by DGGR-CMK in proteomic workflows?
Employ mass spectrometry (LC-MS/MS) to detect the +136 Da mass shift (chloromethylketone adduct) on tryptic peptides. Use neutral loss-triggered MS/MS to confirm serine modification and compare with databases like UniProt for site-specific annotation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
